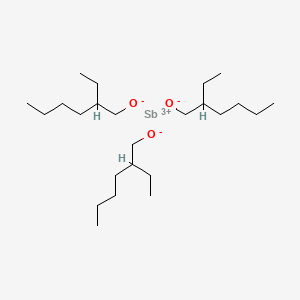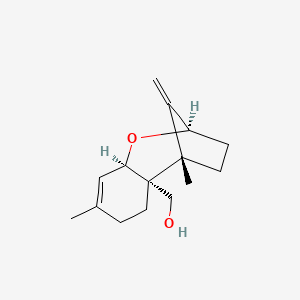
3-Hydroxyheneicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyheneicosanoic acid is a long-chain fatty acid with the molecular formula C21H42O3 It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the heneicosanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyheneicosanoic acid typically involves the hydroxylation of heneicosanoic acid. One common method is the oxidation of heneicosanoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4), under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyheneicosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-ketoheneicosanoic acid or 3-carboxyheneicosanoic acid.
Reduction: Formation of 3-hydroxyheneicosanol.
Substitution: Formation of 3-chloroheneicosanoic acid or 3-bromoheneicosanoic acid.
Applications De Recherche Scientifique
3-Hydroxyheneicosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of 3-Hydroxyheneicosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. It may also act as a signaling molecule, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Heneicosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxypropionic acid: A shorter-chain analog with similar hydroxyl and carboxyl functional groups.
3-Hydroxydecanoic acid: A medium-chain analog with similar properties but different chain length
Uniqueness: 3-Hydroxyheneicosanoic acid is unique due to its long carbon chain combined with the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Propriétés
Numéro CAS |
110931-04-9 |
|---|---|
Formule moléculaire |
C21H42O3 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
3-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |
Clé InChI |
WAXFYVZNXSBPCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)



